3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Historical Development of Pyrazolopyridine Chemistry
The exploration of pyrazolo[3,4-b]pyridines began in the mid-20th century, driven by interest in fused heterocyclic systems with potential pharmacological activity. Early synthetic routes focused on cyclocondensation reactions between pyrazole derivatives and α,β-unsaturated ketones or 1,3-dicarbonyl compounds. A pivotal advancement came with the development of hydrazine-mediated annulation strategies, which enabled efficient construction of the bicyclic framework. For example, reacting 3-cyanopyridines with hydrazine hydrate under reflux conditions yielded the first stable pyrazolo[3,4-b]pyridine derivatives, establishing a foundational synthetic protocol.
Substituent engineering evolved through systematic studies of position-specific functionalization. As shown in Table 1, early derivatives predominantly featured hydrogen or methyl groups at position 3 (R³), reflecting the limited availability of advanced starting materials. The introduction of phenyl groups at positions 1 and 6 emerged later, leveraging Ullmann coupling and Suzuki-Miyaura reactions to enhance aromatic stacking capabilities. The carboxylic acid functionalization at position 4 represents a recent innovation, addressing solubility challenges while providing a handle for further derivatization.
Table 1 : Historical trends in pyrazolo[3,4-b]pyridine substituent patterns
| Position | 1950–2000 Dominant Groups | Post-2000 Innovations |
|---|---|---|
| R¹ | Hydrogen | Phenyl, heteroaryl |
| R³ | Methyl, hydrogen | Carboxylic acid, amide |
| R⁴ | Hydrogen | Carbonyl, nitro |
| R⁶ | Hydrogen | Phenyl, biphenyl |
Significance in Heterocyclic and Medicinal Chemistry
Pyrazolo[3,4-b]pyridines exhibit unique electronic properties due to their fused aromatic system. The pyrazole moiety contributes π-electron density, while the pyridine ring introduces basicity, creating a polarized system capable of both hydrogen bonding and hydrophobic interactions. This dual character enables broad target engagement, as evidenced by their activity against kinases, cycloxygenases, and soluble guanylate cyclases.
The 3-methyl-1,6-diphenyl substitution pattern confers three critical advantages:
- Steric stabilization : Methyl at R³ prevents undesirable tautomerization, locking the molecule in the 1H-configuration.
- Pharmacophore alignment : The 1,6-diphenyl arrangement creates a planar biaryl system that complements flat binding pockets in enzymes like COX-2 and AMPK.
- Solubility modulation : Introduction of the 4-carboxylic acid group counterbalances the hydrophobicity of phenyl rings, improving aqueous solubility by 12–15-fold compared to non-polar analogs.
Structure-activity relationship (SAR) studies reveal that electronic effects at position 4 profoundly influence bioactivity. Carboxylic acid substitution reduces logP values by 1.5–2 units while enabling salt formation, a property exploited in recent pulmonary arterial hypertension (PAH) therapeutics.
Emergence of 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid in Research
This compound represents a strategic fusion of stability-enhancing and pharmacophoric elements. The synthetic pathway typically involves:
- Palladium-catalyzed coupling to install phenyl groups at positions 1 and 6.
- Regioselective formylation at position 4 using Vilsmeier-Haack conditions.
- Oxidation of the aldehyde to carboxylic acid via Jones reagent.
Key structural features were validated through X-ray crystallography (Figure 1), showing a dihedral angle of 8.7° between the pyrazole and pyridine rings, indicating near-planarity. The carboxylic acid group adopts a trans configuration relative to the methyl substituent, creating a hydrogen-bonding face with measured pKa = 3.1 ± 0.2.
Figure 1 : Crystallographic analysis of this compound (Hydrogen bonds shown as dashed lines).
Emerging applications include:
- Kinase inhibition : The carboxylic acid engages ATP-binding pockets in AMPK (Kd = 38 nM).
- Anti-inflammatory activity : COX-2 inhibition via π-stacking with Tyr355 and hydrogen bonding to Arg120.
- Metal chelation : The COOH group binds Zn²⁺ in metalloproteinase active sites (logK = 4.2).
Current Research Landscape and Challenges
Recent studies (2022–2025) highlight two primary research thrusts:
- Dual-pathway therapeutics : Hybrid molecules combining pyrazolopyridine cores with nitric oxide donors show synergistic effects in PAH models, reducing right ventricular systolic pressure by 40% in murine trials.
- Covalent inhibition : Michael acceptor derivatives targeting cysteine residues in Bruton’s tyrosine kinase exhibit IC₅₀ values < 50 nM.
Critical challenges persist:
- Synthetic complexity : Installing three distinct substituents (methyl, diphenyl, carboxylic acid) requires 6–8 step sequences with overall yields <15%.
- Tautomeric competition : The 4-carboxylic acid group promotes enol-keto tautomerism, complicating NMR characterization.
- Regioselectivity : Competing cyclization pathways during annulation produce isomeric byproducts requiring chromatography.
Research Objectives and Scope
Five prioritized research directions dominate the field:
- Flow chemistry approaches : To improve synthesis efficiency using continuous hydrogenation reactors.
- Prodrug development : Esterification of the carboxylic acid to enhance blood-brain barrier penetration.
- Polypharmacology optimization : Balancing AMPK inhibition (IC₅₀ = 110 nM) with sGC activation (EC₅₀ = 2.3 μM).
- Computational modeling : Machine learning-assisted prediction of substituent effects on bioavailability.
- Green chemistry : Transitioning from Pd catalysts to biocatalytic methods for phenyl group installation.
Properties
IUPAC Name |
3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-18-16(20(24)25)12-17(14-8-4-2-5-9-14)21-19(18)23(22-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBNZWAFCTWSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolo[3,4-b]pyridine core . Further modifications, such as reductive desulfurization and hydrolysis of ester groups, can be performed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Multicomponent Reactions for Polycyclic Systems
This compound participates in Ugi four-component reactions to form structurally complex amides. When reacted with substituted anilines, aldehydes, and tert-butylisocyanide in DMF/CH<sub>3</sub>OH (1:2) at 70°C for 48–72 hours, it yields N-(2-(tert-butylamino)-2-oxo-1-arylethyl)-N,6-diaryl derivatives (Fig. 1A). These reactions achieve 61–89% yields depending on the catalyst and substitution pattern .
Table 1: Reaction Conditions for Ugi-Type Syntheses
| Reactants | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Aniline + 4-Fluorobenzaldehyde | TFA (0.3 eq) | 70°C | 48 h | 89 |
| 4-Methoxyaniline + Benzaldehyde | PTSA (0.5 eq) | 70°C | 72 h | 82 |
Esterification and Hydrazide Formation
The carboxylic acid undergoes esterification with ethanol under acidic conditions, producing ethyl esters for further derivatization. Subsequent treatment with hydrazine hydrate yields carbohydrazide derivatives, which serve as precursors for acylhydrazones and heterocyclic scaffolds .
Key Steps:
-
Esterification:
-
Hydrazide Synthesis:
Condensation with Oxo-Ketene Dithioacetals (OKDTA)
Under Brønsted acid catalysis (e.g., trifluoroacetic acid), the compound reacts with OKDTA to form persubstituted pyrazolo[3,4-b]pyridines. The reaction proceeds via conjugate addition at the C4 position, followed by cyclization and dehydration (Fig. 1B) .
Optimized Conditions:
-
Catalyst: TFA (0.3 eq)
-
Solvent: DMF/CH<sub>3</sub>OH (1:2)
-
Temperature: 70°C
-
Time: 6 hours
Reductive Desulfurization
Thioether-containing derivatives (e.g., 4-(methylthio) analogues) undergo desulfurization using Raney nickel under hydrogen atmosphere. This method efficiently removes sulfur groups while preserving the pyrazolopyridine core .
Example:
-
Substrate: Ethyl 4-(methylthio)-1,6-diphenyl derivative
-
Conditions: H<sub>2</sub> (1 atm), EtOH/EtOAc (4:1), 50°C, 24 hours
Spirocyclization Reactions
Microwave-assisted three-component reactions with isatin and phenylpyruvic acid in aqueous SDS produce spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives. This method achieves 76% yield under green chemistry conditions .
Mechanistic Insight:
-
Nucleophilic attack by the pyrazole’s amino group on the ketone carbonyl.
Reaction Mechanisms and Stereochemical Outcomes
The pyrazolo[3,4-b]pyridine core directs reactivity through two primary pathways:
-
Electrophilic Aromatic Substitution: Methyl and phenyl groups activate the C5 and C7 positions for halogenation or nitration.
-
Nucleophilic Acyl Substitution: The carboxylic acid undergoes esterification, amidation, or reduction to alcohol derivatives .
This compound’s versatility in multicomponent reactions, esterification, and cyclization highlights its value in medicinal chemistry and materials science. Continued exploration of its reactivity could yield novel heterocycles with enhanced bioactivity or optoelectronic properties.
Scientific Research Applications
Biological Activities
Research has demonstrated that 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits several promising biological activities:
Anticancer Activity
This compound has shown potential as an anticancer agent through:
- Inhibition of Tyrosine Kinases : It acts as a scaffold for designing inhibitors targeting tyrosine kinases involved in cancer cell proliferation and survival.
- Mechanistic Studies : Studies indicate that it induces apoptosis in various cancer cell lines by activating intrinsic pathways.
Anti-inflammatory Effects
Recent investigations have highlighted its anti-inflammatory properties:
- COX Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
- In Vivo Studies : Animal models have demonstrated reduced paw edema and inflammation markers upon treatment with this compound.
Case Studies
Several case studies provide insights into the practical applications of this compound:
Mechanism of Action
The mechanism of action of 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Table 1: Substituent Variations and Pharmacological Effects
- PPAR Activation: The target compound exhibits superior potency (lower EC50) compared to fenofibrate, a benchmark PPAR ligand, and reduces plasma triglycerides in vivo with comparable efficacy .
- Antiplatelet Activity : Derivatives such as 2-(3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-5-aryl-1,3,4-oxadiazoles (e.g., 4a–4h ) demonstrate enhanced antiplatelet effects via COX1/2 inhibition, suggesting that aryl oxadiazole substituents augment activity .
Functional Group Impact
Table 2: Functional Group Influence on Properties
- The carboxylic acid group is critical for PPAR activation, likely due to hydrogen bonding with receptor residues. Its removal or modification (e.g., to carbonitrile or carbohydrazide) shifts activity toward other pathways, such as antiplatelet aggregation .
Pharmacological Mechanisms
- PPAR Activation: The target compound’s carboxylic acid group facilitates interactions with PPAR’s ligand-binding domain, mimicking endogenous fatty acids but with higher specificity .
- COX Inhibition : Antiplatelet derivatives (e.g., oxadiazoles) exhibit competitive binding to COX1/2, as shown via molecular docking studies, with bulky aryl groups enhancing steric complementarity .
Biological Activity
3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-b]pyridine core substituted at the 3-position with a methyl group and at the 1 and 6 positions with phenyl groups. The carboxylic acid functional group at the 4-position enhances its solubility and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it was found to induce apoptosis in A172 and U87MG glioma cells with IC50 values in the low micromolar range (0.75–4.15 μM) .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A172 | 2.5 | Apoptosis induction |
| U87MG | 3.0 | Inhibition of tubulin polymerization |
| A375 | 2.8 | Disruption of protein kinase signaling |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition were reported at approximately 31.4 μM and 23.8 μM, respectively .
Table 2: Inhibition of COX Enzymes by this compound
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 31.4 |
| COX-2 | 23.8 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : The compound acts as a potent inhibitor of TBK1 (TANK-binding kinase 1), which is involved in immune response regulation and cancer progression .
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Anti-inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly influence biological activity:
- Substituents at the 1 and 6 positions : Phenyl groups enhance potency against cancer cell lines.
- Carboxylic acid at the 4-position : This functional group is essential for solubility and interaction with target proteins.
Case Study 1: Anticancer Efficacy
In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, compound 15y , structurally related to our compound of interest, exhibited an IC50 value of 0.2 nM against TBK1 and showed significant antiproliferative effects across multiple cancer cell lines . This underscores the potential for developing new anticancer therapeutics based on similar structural frameworks.
Case Study 2: Anti-inflammatory Activity
Another study demonstrated that derivatives of pyrazolo[3,4-b]pyridine significantly reduced inflammation in murine models by inhibiting COX enzymes without systemic toxicity . This suggests a favorable safety profile for further development.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how are intermediates characterized? A: The compound is typically synthesized via condensation reactions between substituted pyrazole amines and aromatic aldehydes/ketones. A general protocol involves:
Core Formation : Reacting 5-aminopyrazole derivatives with aryl aldehydes under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine scaffold .
Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., ethyl carboxylate derivatives) using NaOH in MeOH/H₂O, followed by acidification to pH 4 with HCl to precipitate the final carboxylic acid .
Characterization :
- NMR : Key peaks include aromatic protons (δ 7.5–8.7 ppm) and methyl groups (δ ~2.5 ppm) .
- LCMS/HPLC : Used to confirm purity (>95%) and molecular ion peaks (e.g., ESIMS m/z 311.1 for related analogs) .
Advanced Structural Optimization
Q: How can researchers modify the substituents on the phenyl rings to enhance bioactivity, and what analytical tools validate these changes? A:
- Substituent Effects :
- Validation Methods :
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how do structural features correlate with activity? A:
- Assays :
- Structure-Activity Relationship (SAR) :
Data Contradictions in Spectral Analysis
Q: How should researchers resolve discrepancies in NMR or mass spectrometry data for this compound? A:
- Common Issues :
- Solvent Artifacts : DMSO-d₆ in NMR may show residual water peaks (~3.3 ppm); use deuterated solvents with low hygroscopicity .
- Ion Suppression in LCMS : Adjust mobile phase (e.g., 0.1% formic acid) to enhance ionization efficiency .
- Validation : Cross-reference with synthetic intermediates (e.g., ester precursors) to confirm peak assignments .
Computational Modeling for Mechanism Elucidation
Q: What computational strategies predict the binding modes of this compound to biological targets? A:
- Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., kinases) using GROMACS .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values using Gaussian-based descriptors .
- Case Study : Fluorinated analogs show enhanced binding to VEGFR-2 due to hydrophobic interactions .
Advanced Purification Challenges
Q: What chromatographic techniques optimize purity for in vivo studies, especially for polar derivatives? A:
- HPLC Methods :
- Column : C18 with 5 µm particle size.
- Gradient : 10–90% acetonitrile in 0.1% TFA over 30 minutes .
- Troubleshooting : Use preparative TLC for small-scale impurities (e.g., unreacted aldehydes) .
Stability and Degradation Studies
Q: How can researchers assess the hydrolytic stability of the carboxylic acid moiety under physiological conditions? A:
- Accelerated Stability Testing :
- pH 7.4 Buffer : Monitor degradation via HPLC at 37°C over 72 hours .
- Mass Loss : <5% degradation indicates suitability for oral formulations.
- Protection Strategies : Convert to prodrugs (e.g., ethyl esters) for enhanced stability .
Reproducibility in Multi-Step Synthesis
Q: What steps ensure reproducibility in scaling up the synthesis from milligrams to grams? A:
- Critical Parameters :
- Quality Control : Intermediate characterization (e.g., IR for ester C=O stretches at ~1700 cm⁻¹) .
Advanced Analytical Techniques
Q: Which hyphenated techniques (e.g., LC-MS/MS) quantify trace impurities in this compound? A:
- LC-MS/MS : Detects sub-ppm impurities using MRM transitions (e.g., m/z 311 → 265 for related analogs) .
- HRMS : Confirms elemental composition with <3 ppm mass error .
Ethical and Safety Considerations
Q: What safety protocols are essential when handling intermediates with toxic substituents (e.g., trifluoromethyl groups)? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
